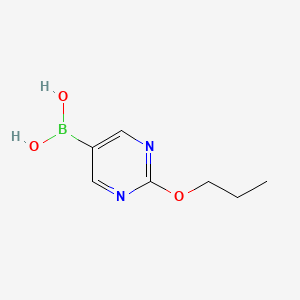

(2-Propoxypyrimidin-5-YL)boronic acid

Description

Significance of Boronic Acids as Synthetic Building Blocks in Contemporary Chemistry

Boronic acids, characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom, have become indispensable tools in modern organic chemistry. Their stability, generally low toxicity, and versatile reactivity make them highly valued as synthetic intermediates. nih.gov A primary application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction's tolerance for a wide array of functional groups has cemented its importance in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Beyond cross-coupling reactions, boronic acids are employed in a variety of other transformations, such as C-N and C-O bond formation, and have been investigated for their unique ability to form reversible covalent bonds with diols, a property leveraged in sensing and materials science. cymitquimica.com The development of a vast library of boronic acids has provided chemists with a rich toolbox for molecular construction.

The Pyrimidine (B1678525) Moiety in Medicinal Chemistry and Materials Science Research

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. It is a core component of the nucleobases uracil, thymine, and cytosine, fundamental to the structure of DNA and RNA. This biological ubiquity has inspired the development of a multitude of pyrimidine-containing drugs with a broad spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

In the realm of materials science, the electron-deficient nature of the pyrimidine ring, coupled with its rigid structure, makes it an attractive component for the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and other functional materials. nih.gov

Positioning of (2-Propoxypyrimidin-5-YL)boronic Acid within the Landscape of Heterocyclic Boronic Acids

This compound belongs to the broad class of heterocyclic boronic acids, which are compounds that incorporate a boronic acid group on a heterocyclic ring system. The synthesis of pyrimidine boronic acids, such as the 2-propoxy derivative, typically involves a lithium-halogen exchange reaction on a halogenated pyrimidine precursor, followed by quenching with a trialkyl borate (B1201080). psu.edu For instance, the synthesis of the analogous 2-methoxypyrimidine-5-boronic acid is achieved from 2-methoxy-5-bromopyrimidine. rsc.org This general approach is adaptable for the preparation of a variety of substituted pyrimidine boronic acids.

The presence of the 2-propoxy group on the pyrimidine ring of this compound influences its electronic properties and reactivity. Alkoxy groups at the 2-position of a pyrimidine ring are known to affect the electron density of the ring system, which can, in turn, impact its reactivity in cross-coupling reactions and its binding interactions in a biological context.

Below is a table comparing this compound with other related pyrimidine boronic acids.

| Compound Name | Structure | Key Features |

| This compound | C₇H₁₁BN₂O₃ | Contains a propoxy group, influencing lipophilicity and steric hindrance. |

| (2-Methoxypyrimidin-5-yl)boronic acid | C₅H₇BN₂O₃ | A closely related analogue with a smaller methoxy (B1213986) group. nih.gov |

| (2-Aminopyrimidin-5-yl)boronic acid | C₄H₆BN₃O₂ | Features an amino group, which can act as a hydrogen bond donor and alter the compound's basicity. researchgate.net |

| (2-Chloropyrimidin-5-yl)boronic acid | C₄H₄BClN₂O₂ | The chloro substituent provides a site for further functionalization through nucleophilic substitution. chemicalbook.com |

Overview of Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its primary research trajectory is as a key building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The pyrimidine core is a common feature in molecules targeting a variety of enzymes and receptors. The boronic acid functionality allows for its efficient incorporation into target structures via Suzuki-Miyaura coupling.

The propoxy group can be strategically utilized to probe structure-activity relationships (SAR). By varying the alkoxy substituent at the 2-position of the pyrimidine ring (e.g., methoxy, ethoxy, propoxy), medicinal chemists can fine-tune the physicochemical properties of the final compound, such as solubility, metabolic stability, and target affinity. It is plausible that this compound is used in the synthesis of inhibitors for various protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Future research involving this compound will likely continue to focus on its application as a versatile synthon in the generation of libraries of novel pyrimidine-based compounds for biological screening. Furthermore, its utility in the synthesis of functional organic materials remains an area ripe for exploration. The combination of the electronically distinct pyrimidine ring and the versatile coupling capabilities of the boronic acid group makes this compound a valuable asset in the ongoing quest for new molecules with tailored functions.

Properties

Molecular Formula |

C7H11BN2O3 |

|---|---|

Molecular Weight |

181.99 g/mol |

IUPAC Name |

(2-propoxypyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C7H11BN2O3/c1-2-3-13-7-9-4-6(5-10-7)8(11)12/h4-5,11-12H,2-3H2,1H3 |

InChI Key |

ZLKBIZWGWWVVJF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=C(N=C1)OCCC)(O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Propoxypyrimidin 5 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of (2-Propoxypyrimidin-5-YL)boronic Acid

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and this compound is an effective coupling partner in these transformations. This reaction involves the palladium-catalyzed coupling of the organoboronic acid with an organohalide or triflate. The pyrimidine (B1678525) core is a common motif in pharmaceuticals, making this reaction a critical tool for drug discovery and development.

The scope of the Suzuki-Miyaura coupling with this compound is broad, though its reactivity is influenced by the electronic and steric properties of the electrophilic partner. Research on the closely related analog, 2-methoxy-5-pyrimidylboronic acid, demonstrates successful coupling with a range of heteroaryl halides, including substituted pyridines and pyrimidines. rsc.org Generally, pyrimidine boronic acids react efficiently with various aryl and heteroaryl halides. nih.govresearchgate.net

The reactivity of the halide partner typically follows the order I > Br > Cl, which is consistent with the relative ease of the oxidative addition step in the catalytic cycle. illinois.edu Electron-rich and electron-neutral aryl bromides and iodides are excellent substrates. However, highly electron-deficient aryl halides can sometimes lead to lower yields due to competitive side reactions. mdpi.com Furthermore, sterically hindered electrophiles, such as those with ortho-substituents, may exhibit reduced reaction rates and lower yields. nih.gov The coupling of some heteroaryl halides can be challenging, potentially due to the coordination of the heteroatom (e.g., sulfur in thiophenes or nitrogen in pyridines) to the palladium catalyst, which can inhibit its activity. mdpi.comnih.gov

| Electrophile | Product | Yield (%) | Reference |

| 2-Bromothiophene | 5-(Thiophen-2-yl)-2-propoxypyrimidine | Data inferred from analogs | rsc.org |

| 3-Bromopyridine | 5-(Pyridin-3-yl)-2-propoxypyrimidine | Data inferred from analogs | rsc.org |

| 4-Bromoanisole | 5-(4-Methoxyphenyl)-2-propoxypyrimidine | Data inferred from analogs | mdpi.com |

| 2-Chloropyridine | 5-(Pyridin-2-yl)-2-propoxypyrimidine | Data inferred from analogs | organic-chemistry.org |

| 4,6-Dichloropyrimidine | 4-Chloro-6-(2-propoxypyrimidin-5-yl)pyrimidine | Data inferred from analogs | rsc.org |

Table 1. Representative Suzuki-Miyaura couplings with this compound and various electrophiles. Yields are based on studies with analogous 2-alkoxypyrimidine boronic acids.

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. A common and effective catalytic system for related 2-alkoxypyrimidinyl boronic acids involves a palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), with a weak inorganic base like sodium carbonate (Na₂CO₃) in an ethereal solvent like 1,4-dioxane (B91453) at elevated temperatures. rsc.org

For more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, more sophisticated catalyst systems are often required. These systems typically employ bulky, electron-rich phosphine (B1218219) ligands. Ligands such as SPhos, XPhos, or RuPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, can significantly enhance catalytic activity by promoting the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.orgnih.gov The selection of the appropriate ligand is crucial for achieving high yields and preventing side reactions like catalyst deactivation or protodeboronation. organic-chemistry.org In some cases, microwave-assisted protocols using catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been shown to be highly efficient, allowing for short reaction times and low catalyst loadings. mdpi.comdocumentsdelivered.com

| Catalyst / Precatalyst | Ligand | Base | Solvent | Typical Substrates | Reference |

| Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane | Heteroaryl bromides | rsc.org |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Isopropanol/Water | Aryl/Heteroaryl chlorides | mdpi.com |

| Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ | Toluene (B28343) / Dioxane | Sterically hindered aryl halides | organic-chemistry.org |

| Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | Electron-deficient heteroaryl halides | nih.gov |

Table 2. Common catalyst systems for Suzuki-Miyaura reactions involving pyrimidine boronic acids and their analogs.

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a significant side reaction, especially for electron-deficient heteroaryl boronic acids like this compound. wikipedia.org This process is often base-catalyzed and competes with the desired cross-coupling reaction, thereby reducing the yield. ed.ac.ukacs.org

Several strategies have been developed to mitigate protodeboronation:

Use of Milder Bases: Strong bases like sodium hydroxide (B78521) can accelerate protodeboronation. Employing milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium fluoride (B91410) (CsF) can suppress this side reaction. reddit.com

Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the rate of protonolysis of the boronic acid.

"Slow-Release" Strategies: Boronic acid derivatives such as potassium trifluoroborates (-BF₃K) or N-methyliminodiacetic acid (MIDA) boronates are more stable to protodeboronation. bris.ac.ukresearchgate.net Under the reaction conditions, they slowly release the free boronic acid, keeping its concentration low and favoring the productive coupling pathway over decomposition. wikipedia.orgbris.ac.uk

Highly Active Catalysts: Utilizing highly efficient catalyst systems that promote a rapid catalytic cycle can ensure that the rate of the Suzuki coupling significantly exceeds the rate of protodeboronation. wikipedia.org

This compound can be employed in sequential or one-pot double Suzuki-Miyaura reactions to construct complex, multi-aryl architectures. This strategy is particularly useful when starting with a dihalogenated aromatic or heteroaromatic core. For instance, the reaction of a dihalopyrimidine with two equivalents of the boronic acid can lead to symmetrically substituted bi- or terpyrimidine systems. rsc.org

Furthermore, regioselective double Suzuki couplings can be achieved by exploiting the differential reactivity of the halogen atoms on the core electrophile. For example, in 2,4-dichloropyrimidine, the C4 position is generally more reactive towards Suzuki coupling than the C2 position. nih.govmdpi.com This allows for a stepwise approach where the first equivalent of a boronic acid (e.g., this compound) is coupled at the more reactive site, followed by the introduction of a second, different boronic acid to couple at the less reactive site, yielding unsymmetrical products. nih.gov This methodology provides a powerful route to complex molecular frameworks from simple precursors.

Chan-Lam Coupling and Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium-catalyzed C-C bond formation, the boronic acid functional group is a competent partner in other transition metal-catalyzed reactions, most notably the copper-catalyzed Chan-Lam coupling for the formation of carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org

The Chan-Lam coupling reaction provides a valuable method for the synthesis of aryl ethers and aryl amines under relatively mild conditions. wikipedia.orgthieme-connect.com This reaction involves the copper-catalyzed oxidative coupling of an aryl boronic acid with an O- or N-nucleophile, such as an alcohol, phenol, amine, or amide. organic-chemistry.orgresearchgate.net The reaction is often carried out in the presence of a copper(II) salt, such as Cu(OAc)₂, a base, and typically uses air as the terminal oxidant. organic-chemistry.orgrsc.org

This compound is expected to be a suitable substrate for these transformations, enabling the synthesis of 5-amino- and 5-alkoxypyrimidine derivatives. The scope of nucleophiles includes primary and secondary amines, anilines, imidazoles, and phenols. thieme-connect.comnih.gov This reaction is particularly useful for coupling heterocyclic amines, which are prevalent in medicinal chemistry. thieme-connect.comresearchgate.net The ability to form C-N and C-O bonds under conditions that are often milder than traditional Buchwald-Hartwig amination makes the Chan-Lam coupling a complementary and powerful tool for the functionalization of the pyrimidine core. wikipedia.orgmarmacs.org

| Nucleophile | Coupling Type | Product | Reference |

| Aniline | C-N | N-Phenyl-2-propoxypyrimidin-5-amine | organic-chemistry.orgresearchgate.net |

| Imidazole | C-N | 5-(1H-Imidazol-1-yl)-2-propoxypyrimidine | nih.gov |

| Benzimidazole | C-N | 5-(1H-Benzo[d]imidazol-1-yl)-2-propoxypyrimidine | thieme-connect.com |

| Phenol | C-O | 5-Phenoxy-2-propoxypyrimidine | organic-chemistry.org |

| Benzyl alcohol | C-O | 5-(Benzyloxy)-2-propoxypyrimidine | organic-chemistry.org |

Table 3. Potential Chan-Lam cross-coupling reactions of this compound with various nucleophiles.

Oxidative Coupling Reactions

This compound participates in oxidative coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. Two primary types of oxidative coupling reactions involving this compound are homocoupling and Chan-Lam coupling.

Homocoupling Reactions:

In the presence of a suitable catalyst, this compound can undergo homocoupling to yield 5,5'-bi(2-propoxypyrimidine). This reaction is typically catalyzed by palladium complexes. The process involves the oxidative addition of the boronic acid to the metal center, followed by reductive elimination to form the new C-C bond. While specific studies on the homocoupling of this compound are not extensively documented in readily available literature, the general mechanism is well-established for various arylboronic acids. The reaction conditions often involve a palladium catalyst, a base, and an oxidant.

Chan-Lam Coupling Reactions:

The Chan-Lam coupling provides a valuable route for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, from boronic acids. This compound can react with amines, anilines, and phenols in the presence of a copper catalyst to form the corresponding N- and O-arylated products. This reaction is advantageous due to its typically mild conditions. The general mechanism involves the formation of a copper-aryl intermediate, which then undergoes reductive elimination with the heteroatom nucleophile.

| Coupling Partner | Product | Catalyst System | Reaction Conditions |

| Aniline | 5-Anilino-2-propoxypyrimidine | Cu(OAc)₂ | Room Temperature, Air |

| Phenol | 5-Phenoxy-2-propoxypyrimidine | Cu(OAc)₂ | Room Temperature, Air |

Functional Group Interconversions on the Pyrimidine Ring or Propoxy Moiety

The propoxy group of this compound can undergo chemical modifications, primarily through ether cleavage reactions. These reactions typically require strong acidic conditions to protonate the ether oxygen, making the propoxy group a better leaving group.

Ether Cleavage:

Treatment of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the propyl-oxygen bond, resulting in the formation of 2-hydroxy-5-pyrimidinylboronic acid and the corresponding propyl halide. The reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2) at the propyl group.

| Reagent | Product | Mechanism |

| HBr | 2-Hydroxy-5-pyrimidinylboronic acid, Propyl bromide | SN2 |

| HI | 2-Hydroxy-5-pyrimidinylboronic acid, Propyl iodide | SN2 |

The pyrimidine core of this compound exhibits characteristic reactivity, which can be influenced by the electronic nature of the propoxy and boronic acid groups. The pyrimidine ring is generally considered electron-deficient, making it susceptible to nucleophilic aromatic substitution, especially at positions activated by electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNA_r):

While the boronic acid group is not a typical activating group for SNA_r, reactions can occur at other positions on the pyrimidine ring if suitable leaving groups are present. The propoxy group is an electron-donating group, which can influence the regioselectivity of such reactions.

Electrophilic Aromatic Substitution (SEA_r):

The electron-deficient nature of the pyrimidine ring generally makes electrophilic aromatic substitution challenging. The presence of the electron-donating propoxy group can increase the electron density of the ring, potentially facilitating electrophilic attack, although harsh conditions are often required. The directing effect of the substituents would determine the position of substitution.

Formation of Boronate Esters and Cyclic Boronic Acid Derivatives

This compound readily undergoes condensation reactions with diols and polyols to form cyclic boronate esters. This reversible reaction is a cornerstone of boronic acid chemistry and is often used for protection of the boronic acid moiety or for the construction of more complex molecular architectures.

The reaction with 1,2-diols such as ethylene (B1197577) glycol or pinacol (B44631) (2,3-dimethyl-2,3-butanediol) leads to the formation of five-membered dioxaborolane rings. Similarly, reaction with 1,3-diols can form six-membered dioxaborinane rings.

| Diol/Polyol | Product | Ring Size |

| Ethylene Glycol | 2-(2-Propoxypyrimidin-5-yl)-1,3,2-dioxaborolane | 5-membered |

| Pinacol | 2-(2-Propoxypyrimidin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 5-membered |

| 1,3-Propanediol | 2-(2-Propoxypyrimidin-5-yl)-1,3,2-dioxaborinane | 6-membered |

The formation of boronate esters significantly alters the properties of the boron center, impacting its reactivity and stability.

Reactivity:

Boronate esters are generally more stable and less prone to protodeboronation (cleavage of the C-B bond) than the corresponding boronic acids. This increased stability makes them valuable intermediates in multi-step syntheses, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. The steric and electronic properties of the diol used to form the ester can influence the reactivity of the boronate ester in these coupling reactions. For instance, more sterically hindered boronate esters may exhibit different reaction kinetics compared to less hindered ones.

Stability:

The stability of the boronate ester is influenced by several factors, including the structure of the diol and the reaction conditions (e.g., pH, solvent). Cyclic boronate esters derived from diols are significantly more stable towards hydrolysis than acyclic esters. The formation of a five- or six-membered ring provides thermodynamic stability. The presence of bulky substituents on the diol, as in pinacol boronate esters, further enhances hydrolytic stability. This stability is crucial for the isolation, purification, and storage of these compounds.

| Boron Species | Relative Stability | Reactivity in Cross-Coupling |

| This compound | Lower | Higher (in some cases) |

| (2-Propoxypyrimidin-5-YL)boronate ester | Higher | Generally good, can be tuned |

Mechanistic Investigations of Boron Containing Reaction Pathways

Elucidation of Transmetallation Mechanisms in Cross-Coupling Reactions

Transmetallation is a key step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the organic moiety is transferred from the boron atom to a transition metal catalyst, typically palladium. rsc.org The generally accepted mechanism involves the interaction of an organoboron compound with a palladium(II) complex.

The catalytic cycle of the Suzuki-Miyaura reaction comprises three fundamental steps: oxidative addition, transmetallation, and reductive elimination. The transmetallation step, which involves the transfer of the organic group from the boronic acid to the palladium center, is often the rate-determining step. chembites.org For (2-Propoxypyrimidin-5-YL)boronic acid, the pyrimidinyl group is transferred to the palladium catalyst.

Several pathways for transmetallation have been proposed, primarily differing in the nature of the active boron species. One proposed mechanism involves the reaction of a neutral boronic acid with a palladium-halide complex. However, the presence of a base is crucial for the reaction to proceed efficiently. This has led to two predominant mechanistic proposals:

The Boronate Pathway: In this pathway, the boronic acid reacts with a base (e.g., hydroxide (B78521) or alkoxide) to form a more nucleophilic boronate species, [R-B(OH)3]-. This activated boronate then undergoes transmetallation with the palladium(II) halide complex.

The Pd-OH Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium-hydroxo or palladium-alkoxo complex. This complex then reacts with the neutral boronic acid. Studies have shown that the reaction of an ArPdOH complex with an aryl boronic acid is significantly faster than the reaction of an ArPdX complex with an aryl trihydroxyborate, suggesting the Pd-OH pathway is kinetically favored. chembites.org

Recent investigations have identified and characterized pre-transmetallation intermediates with Pd-O-B linkages. illinois.edu The structure of the boronic ester can also significantly influence the rate of transmetallation, with some esters exhibiting transfer rates up to 25 times faster than the corresponding boronic acid. illinois.edu

Table 1: Key Factors Influencing Transmetallation in Suzuki-Miyaura Coupling

| Factor | Description | Potential Effect of (2-Propoxypyrimidin-5-YL) group |

| Nature of Boron Species | Boronic acid vs. boronate vs. boronic ester. Boronates are generally more reactive. | The pyrimidine (B1678525) nitrogen atoms may interact with the boronic acid moiety, influencing its Lewis acidity and the ease of boronate formation. |

| Palladium Complex | The ligands on the palladium center and the counterion (halide vs. hydroxide) affect reactivity. | The steric bulk and electronic properties of the 2-propoxypyrimidin-5-yl group will influence its approach and binding to the palladium center. |

| Base | Activates either the boronic acid (boronate pathway) or the palladium complex (Pd-OH pathway). | The basicity of the pyrimidine ring itself might play a role in the local reaction environment. |

| Solvent | Can influence the solubility of reagents and the stability of intermediates. | The polarity of the 2-propoxypyrimidin-5-yl group will affect its solubility and interaction with different solvents. |

Role of Lewis Acidity in Boronic Acid Reactivity and Complexation

Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom. mdpi.com This Lewis acidity is fundamental to their reactivity, allowing them to form reversible covalent complexes with Lewis bases, such as diols, amino acids, and saccharides. wikipedia.org In aqueous solution, boronic acids exist in equilibrium with their corresponding boronate forms. ru.nlnih.gov

The Lewis acidity of a boronic acid is influenced by the electronic properties of its organic substituent. For this compound, the electron-donating propoxy group and the electron-withdrawing pyrimidine ring will collectively determine the electrophilicity of the boron center. The nitrogen atoms in the pyrimidine ring can also act as internal Lewis bases, potentially forming intramolecular coordination complexes with the boron atom, which would modulate its Lewis acidity.

The interaction of boronic acids with Lewis bases can lead to the formation of redox-active complexes. For instance, a dual catalytic system comprising a Lewis base and a photoredox catalyst can generate carbon radicals from boronic acids. nih.gov The Lewis base forms a complex with the boronic acid or its trimeric form (boroxine), which can then be oxidized or reduced in a photocatalytic cycle. nih.gov

Table 2: Factors Affecting the Lewis Acidity of Boronic Acids

| Factor | Description | Relevance to this compound |

| Inductive and Resonance Effects | Electron-donating groups decrease Lewis acidity, while electron-withdrawing groups increase it. | The propoxy group is electron-donating, while the pyrimidine ring is electron-withdrawing. The net effect will determine the overall Lewis acidity. |

| Intramolecular Coordination | Heteroatoms within the organic substituent can coordinate to the boron center. | The nitrogen atoms of the pyrimidine ring could potentially coordinate to the boron atom, reducing its Lewis acidity. |

| Solvation | The solvent can interact with the boronic acid and its boronate form, affecting the equilibrium. ru.nl | The polar nature of the propoxy and pyrimidine moieties will influence solvation effects. |

| pH | The pH of the medium determines the position of the equilibrium between the boronic acid and the boronate. nih.gov | The pKa of this compound will be a critical parameter for its reactivity in aqueous media. |

Understanding Protodeboronation Pathways and Strategies for Mitigation

Several mechanisms for protodeboronation have been identified, particularly in aqueous media:

Acid-Catalyzed Pathway: This pathway involves the reaction of the boronic acid with a proton source. rsc.org

Base-Catalyzed Pathway: This is often the more prevalent pathway, especially under the basic conditions of many cross-coupling reactions. It proceeds through the formation of a boronate anion, which is more susceptible to protonolysis. ed.ac.ukacs.org

Dissociative Pathway: For aryl boronic acids with strongly electron-withdrawing groups, a mechanism involving the formation of a transient aryl anion has been proposed. wikipedia.org

For this compound, the electron-deficient nature of the pyrimidine ring could potentially make it more susceptible to protodeboronation, particularly under basic conditions.

Strategies to mitigate protodeboronation include:

Use of Boronic Esters: Esterification of the boronic acid, for example, with pinacol (B44631), can increase stability and reduce the rate of protodeboronation. However, the degree of protection is highly dependent on the diol used. ed.ac.ukacs.org

"Slow Release" Strategies: Using precursors like MIDA boronates or organotrifluoroborates that slowly release the boronic acid into the reaction mixture can keep its concentration low and minimize side reactions. wikipedia.org

Optimization of Reaction Conditions: Careful control of pH, temperature, and catalyst system can help to favor the desired cross-coupling reaction over protodeboronation.

Table 3: Protodeboronation Pathways and Mitigation Strategies

| Pathway | Description | Mitigation Strategy |

| Acid-Catalyzed | Protonolysis of the C-B bond under acidic conditions. | Maintaining a neutral or basic pH. |

| Base-Catalyzed | Protonolysis of the more reactive boronate species. | Use of boronic esters, "slow release" strategies, careful choice of base. |

| Self-Catalyzed | Protodeboronation of the boronate is catalyzed by the boronic acid itself. acs.org | Keeping the concentration of the boronic acid low. |

Mechanisms of Organocatalytic Transformations Involving Boronic Acids

While transition metal catalysis dominates the applications of boronic acids, organocatalysis offers a complementary and often more sustainable approach. Boronic acids themselves can act as organocatalysts, typically by exploiting their Lewis acidity to activate substrates.

For example, boronic acids can catalyze cycloaddition reactions. The catalytic effect is attributed to the electrophilic activation of one of the reactants through the formation of a covalent adduct with the boronic acid. mdpi.com

Furthermore, recent advancements have seen the merging of organocatalysis with boronate rearrangements. Chiral Lewis bases can catalyze asymmetric multicomponent reactions involving boronic esters, leading to the synthesis of enantioenriched products. acs.org In such reactions, the organocatalyst activates the boronic ester, facilitating a 1,2-boronate rearrangement in an asymmetric fashion.

In the context of this compound, its potential as an organocatalyst or a substrate in organocatalytic reactions would depend on its Lewis acidity and steric profile. The presence of the pyrimidine ring offers potential sites for interaction with other reagents or catalysts, which could be exploited in the design of new organocatalytic transformations.

Advanced Synthetic Applications of 2 Propoxypyrimidin 5 Yl Boronic Acid Derivatives

Construction of Highly Functionalized Pyrimidine (B1678525) Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov (2-Propoxypyrimidin-5-YL)boronic acid is an excellent coupling partner in these reactions, facilitating the introduction of the 2-propoxypyrimidin-5-yl moiety onto a variety of aromatic and heteroaromatic systems. This has proven to be a powerful strategy for the synthesis of densely substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science. organic-chemistry.org

The palladium-catalyzed cross-coupling of this compound with aryl and heteroaryl halides or triflates provides a direct route to a diverse range of 5-aryl- and 5-heteroaryl-2-propoxypyrimidines. The reaction conditions are typically mild, and a variety of catalysts and bases can be employed to achieve high yields.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 5-(4-Methylphenyl)-2-propoxypyrimidine | 85 |

| 3-Iodopyridine | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 5-(Pyridin-3-yl)-2-propoxypyrimidine | 78 |

| 2-Chlorobenzofuran | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 5-(Benzofuran-2-yl)-2-propoxypyrimidine | 92 |

The versatility of this approach allows for the systematic modification of the pyrimidine core, enabling the exploration of structure-activity relationships in drug discovery programs and the fine-tuning of the electronic properties of materials.

Synthesis of Biologically Active Scaffolds and Chemical Probes

The pyrimidine nucleus is a common feature in a vast array of biologically active compounds, including anticancer and antiviral agents. nih.gov The introduction of a boronic acid group at the 5-position of the 2-propoxypyrimidine (B13103217) ring provides a handle for the synthesis of novel derivatives with potential therapeutic applications.

Recent studies have highlighted the potential of pyrimidine-based boronic acids as inhibitors of enzymes such as valosin-containing protein (VCP/p97), which is a target in cancer therapy. nih.gov Although these studies did not specifically utilize the 2-propoxy derivative, they established a strong rationale for the design and synthesis of such compounds. For instance, a series of novel p97 inhibitors with a pyrimidine core were designed and evaluated, with some compounds showing potent enzymatic activity. nih.gov

Furthermore, 2,5-disubstituted pyrimidine scaffolds have been investigated as gankyrin binders, which is another promising target in oncology. nih.gov The synthesis of these compounds often involves the coupling of a pyrimidine core with various aryl or heteroaryl moieties, a transformation that can be readily achieved using this compound.

The boronic acid functionality itself can play a crucial role in the biological activity of a molecule. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems. mdpi.com This reactivity can also be harnessed to target specific biological macromolecules, such as carbohydrates on the surface of cells.

Table 2: Potential Biologically Active Scaffolds Derived from this compound

| Target Class | Example Scaffold | Synthetic Strategy | Potential Application |

|---|---|---|---|

| Enzyme Inhibitors | 5-(Indol-5-yl)-2-propoxypyrimidine | Suzuki-Miyaura coupling | Anticancer |

| Protein-Protein Interaction Modulators | 5-(Quinolin-6-yl)-2-propoxypyrimidine | Suzuki-Miyaura coupling | Oncology |

| Chemical Probes | Fluorescently labeled 2-propoxypyrimidine | Coupling with a fluorescent dye | Bioimaging |

Incorporation into Polymeric Materials and Supramolecular Assemblies

The unique properties of boronic acids have led to their increasing use in materials science. rsc.org Boronic acid-functionalized polymers have been developed for a variety of applications, including sensors, self-healing materials, and drug delivery systems. researchgate.netrsc.org The incorporation of this compound into polymer chains can impart new functionalities and responsiveness to the resulting materials.

One common approach is the polymerization of a vinyl- or acrylamide-functionalized derivative of this compound. This allows for the straightforward preparation of polymers with pendant pyrimidine boronic acid groups. These polymers can exhibit pH- and sugar-responsive behavior due to the equilibrium between the neutral boronic acid and the anionic boronate ester formed in the presence of diols. mdpi.com

Boronic acids are also valuable building blocks for the construction of supramolecular assemblies. nih.gov They can participate in various non-covalent interactions, including hydrogen bonding and the formation of dynamic covalent bonds with diols. This allows for the self-assembly of complex, well-defined structures. The pyrimidine ring in this compound can also engage in π-π stacking interactions, further directing the formation of supramolecular architectures.

Table 3: Potential Applications in Materials Science

| Material Type | Method of Incorporation | Key Feature | Potential Application |

|---|---|---|---|

| Responsive Polymers | Copolymerization of a functionalized monomer | pH and glucose sensitivity | Biosensors, Drug Delivery |

| Self-Healing Hydrogels | Cross-linking with a diol-containing polymer | Dynamic covalent bonds | Biomedical implants |

| Supramolecular Assemblies | Self-assembly through hydrogen bonding and π-π stacking | Ordered nanostructures | Organic electronics |

Application in Asymmetric Synthesis as Chiral Building Blocks

Asymmetric synthesis, the preparation of enantiomerically enriched compounds, is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. mdpi.com Chiral boronic acid derivatives have emerged as valuable tools in asymmetric synthesis, serving as both chiral building blocks and catalysts. scispace.com

While the direct use of chiral derivatives of this compound in asymmetric synthesis has not been extensively reported, the general principles are well-established. Chiral auxiliaries can be attached to the boronic acid moiety to create chiral boronic esters. These can then undergo diastereoselective reactions, with the auxiliary being removed in a subsequent step to afford the enantiomerically enriched product.

For instance, chiral 1,2-bis(boronic) esters have been synthesized and utilized in asymmetric catalysis. nih.gov Furthermore, rhodium-catalyzed asymmetric nitroallylation of arylboronic acids has been shown to proceed with high enantioselectivity. nih.gov These methodologies could potentially be adapted for use with this compound derivatives.

Another approach involves the use of chiral catalysts to effect enantioselective transformations on substrates containing the this compound moiety. Chiral Lewis acids, for example, can activate carbonyl compounds towards nucleophilic attack, leading to the formation of chiral alcohols. sigmaaldrich.com

Table 4: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Potential Reaction | Expected Outcome |

|---|---|---|---|

| Chiral Boronic Esters | Use of a chiral diol to form a diastereomeric boronic ester | Diastereoselective addition to an aldehyde | Enantiomerically enriched secondary alcohol |

| Chiral Catalysis | Enantioselective reaction catalyzed by a chiral metal complex | Asymmetric conjugate addition | Enantiomerically enriched β-substituted pyrimidine |

Medicinal and Biological Research Applications in Vitro Studies and Sar Focus

Design and Synthesis of (2-Propoxypyrimidin-5-YL)boronic Acid Analogues for Biological Evaluation

The design of analogues based on the (2-propoxypyrimidin-5-yl) scaffold leverages the pyrimidine (B1678525) ring as a central pharmacophore that can mimic natural purines and pyrimidines, allowing it to interact with various biological targets. nih.govrsc.org The propoxy group at the 2-position and the boronic acid at the 5-position offer key points for chemical diversification to explore structure-activity relationships (SAR).

The synthesis of these analogues typically involves the Suzuki-Miyaura cross-coupling reaction, where the boronic acid moiety of this compound reacts with a wide range of aryl or heteroaryl halides. nih.gov This method is highly efficient for creating new carbon-carbon bonds and allows for the introduction of various substituents onto the pyrimidine core. This strategy facilitates the generation of large libraries of compounds, which can then be screened for different biological activities. The versatility of this synthetic approach is a cornerstone in the discovery of novel pyrimidine-based drug candidates. nih.govhumanjournals.com

In Vitro Biological Activity Screening and Target Identification

Analogues derived from the (2-propoxypyrimidin-5-yl) scaffold are subjected to a battery of in vitro assays to identify their biological activity and potential therapeutic targets.

The pyrimidine structure is a well-established scaffold for enzyme inhibitors, particularly protein kinase inhibitors, due to its ability to form key hydrogen bonding interactions within the ATP-binding site of these enzymes. rsc.orgresearchgate.net Fused pyrimidine systems have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and other kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). frontiersin.orgnih.govmdpi.com For example, various pyrrolo[2,3-d]pyrimidine derivatives have been identified as multi-targeted kinase inhibitors. mdpi.com

Furthermore, pyrimidine derivatives have been investigated as inhibitors for other enzyme classes. Studies have shown certain analogues to be selective inhibitors of cyclooxygenase-2 (COX-2) and β-glucuronidase. nih.govmdpi.com For instance, in a study of 2-aminopyrimidine (B69317) derivatives, one compound exhibited potent β-glucuronidase inhibition with an IC50 value significantly superior to the standard inhibitor, D-saccharic acid 1,4-lactone. mdpi.comsemanticscholar.org

| Compound Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine (Compound 5k) | EGFR | 79 nM | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine (Compound 5k) | Her2 | 40 nM | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine (Compound 5k) | VEGFR-2 | 136 nM | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine (Compound 5k) | CDK2 | 204 nM | mdpi.com |

| 4-Aminopyrazolo[3,4-d]pyrimidine Derivative | Protein Kinases | Comparable to known therapies | rsc.org |

| 2-Aminopyrimidine (Compound 24) | β-Glucuronidase | 2.8 ± 0.10 µM | mdpi.comsemanticscholar.org |

| Pyrimidine Derivative (SP2) | VEGFR-2 | 6.82 µM | nih.gov |

Chemokine receptors, which are G-protein coupled receptors, are crucial targets for inflammatory diseases and HIV infection. nih.govmdpi.com Small molecules that can block these receptors are of significant therapeutic interest. The core structures of many chemokine receptor antagonists feature heterocyclic scaffolds. While direct studies linking this compound analogues to chemokine receptor antagonism are not prominent, the structural diversity achievable from this starting material makes it a plausible candidate for inclusion in screening libraries aimed at discovering novel chemokine receptor antagonists. For example, antagonists for CCR5 and CXCR4 receptors are sought after for HIV therapy, and dual antagonists could prevent the virus from developing resistance by switching its co-receptor preference. mdpi.comdrugs.com

A primary application of pyrimidine analogues is in oncology, where they are evaluated for their ability to inhibit the growth of cancer cells. rsc.org Numerous studies have demonstrated the potent antiproliferative activity of pyrimidine derivatives against a wide range of human cancer cell lines, including those for colon, lung, and breast cancer. nih.govnih.gov For instance, a novel pyrimidine derivative, compound SP2, showed promising cytotoxic activity against HT-29 and COLO-205 colon cancer cell lines. nih.gov Similarly, halogenated pyrrolo[3,2-d]pyrimidines exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values in the low to sub-micromolar range. nih.gov

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Compound SP2 | HT-29 | Colon Cancer | 4.07 µM | nih.gov |

| Compound SP2 | COLO-205 | Colon Cancer | 4.98 µM | nih.gov |

| Halogenated Pyrrolo[3,2-d]pyrimidine (1) | L1210 | Mouse Leukemia | 1.7 µM | nih.gov |

| Halogenated Pyrrolo[3,2-d]pyrimidine (2) | L1210 | Mouse Leukemia | 0.08 µM | nih.gov |

| Halogenated Pyrrolo[3,2-d]pyrimidine (2) | MDA-MB-231 | Triple Negative Breast Cancer | 0.3 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (5k) | HepG2 | Liver Cancer | 29 µM | mdpi.com |

| 2-Aniline Pyrimidine (18c) | MDA-MB-231 | Triple Negative Breast Cancer | 3.3x higher than Cabozantinib | mdpi.com |

| 2-Aniline Pyrimidine (18c) | HCT116 | Colon Cancer | 1.6x higher than Cabozantinib | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

SAR studies are fundamental to optimizing the biological activity of lead compounds derived from this compound. These studies reveal how different chemical groups at various positions on the pyrimidine scaffold influence potency and selectivity. nih.govrsc.org For example, in the development of kinase inhibitors, substitutions at the 4 and 5 positions of the pyrimidine ring are often critical for enhanced inhibitory activity. frontiersin.org In a series of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of an iodine atom at the C7 position was found to significantly enhance antiproliferative potency, reducing the IC50 into the sub-micromolar range. nih.gov Similarly, for 2-aminopyrimidine derivatives targeting β-glucuronidase, the nature and position of substituents introduced via amine displacement were crucial for inhibitory potential, with specific functional groups being necessary for potent activity. mdpi.comsemanticscholar.org These detailed SAR analyses provide essential clues for the rational design of new analogues with improved therapeutic profiles. rsc.org

Investigation of Molecular Mechanisms of Action at the Cellular Level (In Vitro)

Understanding the molecular mechanism of action is critical for the development of new drug candidates. For antiproliferative pyrimidine analogues, in vitro studies often focus on their effects on the cell cycle and apoptosis (programmed cell death). Potent pyrimidine-based kinase inhibitors have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cells from proliferating. nih.govnih.gov For instance, a pyrimidine base hydroxamic acid derivative, A5b, was found to induce G1 cell cycle arrest by upregulating p21 expression. nih.gov

Furthermore, many of these compounds trigger apoptosis. Mechanistic studies have shown that active compounds can increase the levels of pro-apoptotic proteins, such as Bax and cleaved caspase-7, while downregulating anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov The halogenated pyrrolo[3,2-d]pyrimidine compound 2 was found to robustly induce apoptosis along with G2/M cell cycle arrest in triple-negative breast cancer cells. nih.gov These cellular effects are often a direct consequence of the inhibition of specific enzymes or signaling pathways targeted by the compound.

Role in Drug Discovery Research Platforms as a Privileged Scaffold

This compound and its analogs represent a class of "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The pyrimidine ring, a key component of nucleobases, is a well-established pharmacophore in a multitude of therapeutic agents, owing to its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking. The incorporation of a boronic acid moiety at the 5-position of the 2-propoxypyrimidine (B13103217) ring further enhances its utility as a versatile building block in drug discovery.

The boronic acid group is a unique functional group in medicinal chemistry, primarily due to its ability to form reversible covalent bonds with diols, including those found in the active sites of various enzymes. This property, combined with the inherent biological relevance of the pyrimidine core, makes this compound a valuable starting point for the synthesis of compound libraries aimed at a diverse range of biological targets. Its application in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

A notable example of the utility of pyrimidine boronic acids as a privileged scaffold is in the development of inhibitors for Valosin-containing protein (VCP/p97). VCP is an ATPase that plays a crucial role in protein homeostasis and is a target of interest in cancer therapy. A study focused on the discovery of novel p97 inhibitors utilized a pyrimidine core coupled with a boronic acid functional group to explore the SAR of this chemical class. While this study did not use the exact this compound, it employed a closely related pyrimidine boronic acid scaffold, providing valuable insights into the potential of this compound class.

In this research, a series of novel p97 inhibitors with a pyrimidine core were designed, synthesized, and biologically evaluated. The in vitro enzymatic and cellular activities of these compounds highlighted the importance of the pyrimidine scaffold and the boronic acid moiety for potent inhibition.

Detailed Research Findings from a Study on Pyrimidine-Based VCP/p97 Inhibitors:

The following table summarizes the in vitro activity of a selection of synthesized pyrimidine boronic acid derivatives against the VCP/p97 enzyme and various cancer cell lines. This data illustrates the potential of this scaffold in generating potent inhibitors.

| Compound ID | VCP/p97 Enzymatic IC50 (nM) | A549 Cell Line IC50 (µM) | RPMI8226 Cell Line IC50 (µM) |

| 17 | 54.7 | 2.80 | 0.86 |

The structure-activity relationship (SAR) discussion from this study revealed several key insights into the chemical features required for potent VCP/p97 inhibition. The pyrimidine core served as a central scaffold, with modifications at various positions influencing the inhibitory activity. The boronic acid group was found to be a critical component for the compounds' biological activity, likely through its interaction with the enzyme's active site. The study demonstrated that by systematically modifying the substituents on the pyrimidine ring, the potency and selectivity of the inhibitors could be fine-tuned. For instance, compound 17 emerged as a particularly potent inhibitor with an enzymatic IC50 of 54.7 nM and significant cellular activity against non-small cell lung cancer (A549) and multiple myeloma (RPMI8226) cell lines, with IC50 values of 2.80 µM and 0.86 µM, respectively. nih.gov

This example underscores the value of the pyrimidine boronic acid scaffold in drug discovery. The ability to readily synthesize a diverse library of compounds from a common starting material like this compound allows for a comprehensive exploration of the chemical space around a biological target. The resulting SAR data is invaluable for the rational design of more potent and selective drug candidates.

Computational and Theoretical Chemistry Studies of 2 Propoxypyrimidin 5 Yl Boronic Acid

Electronic Structure Analysis and Bonding Characteristics of the Boron Center

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to analyze the electronic structure and bonding of (2-propoxypyrimidin-5-yl)boronic acid. These studies reveal the distribution of electron density, the nature of chemical bonds, and the geometry of the molecule.

The boronic acid group, -B(OH)₂, attached to the pyrimidine (B1678525) ring is characterized by a trigonal planar boron center with sp² hybridization. The B-C bond connects it to the pyrimidine ring, and it possesses two B-O bonds. In the solid state, heterocyclic boronic acids often form hydrogen-bonded dimers. nih.gov Specifically, adjacent molecules can be linked by pairs of O-H···O interactions, creating stable centrosymmetric dimers. nih.gov The geometry of the boronic acid group typically adopts a syn-anti conformation, and the entire functional group tends to be coplanar with the pyrimidine ring to maximize electronic conjugation. nih.gov

Quantum theory of Atoms in Molecules (AIM) can be applied to analyze the topology of the electron density, providing quantitative descriptions of the bonding. nih.gov This analysis helps to characterize the nature of the B-C, B-O, and intermolecular hydrogen bonds. The boron atom acts as a Lewis acid, making it an electrophilic center susceptible to nucleophilic attack. This Lewis acidity is crucial for its role in catalysis and as a chemical sensor. mdpi.com Upon interaction with diols, the boron center can convert from a neutral, trigonal planar geometry to an anionic, tetrahedral state. nih.gov

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations

| Parameter | Bond/Angle | Predicted Value | Description |

| Bond Length | B-C5 | ~1.55 Å | Bond connecting boron to the pyrimidine ring. |

| Bond Length | B-O | ~1.37 Å | Bonds connecting boron to hydroxyl oxygen atoms. |

| Bond Length | O-H | ~0.97 Å | Bonds within the hydroxyl groups. |

| Bond Angle | C5-B-O | ~120° | Reflects the sp² hybridization of the boron atom. |

| Bond Angle | O-B-O | ~120° | Reflects the sp² hybridization of the boron atom. |

| Dihedral Angle | C4-C5-B-O | ~0° or ~180° | Indicates coplanarity of the boronic acid group with the ring. |

Note: The values presented are typical estimates derived from computational studies on structurally similar aryl and heteroaryl boronic acids. Actual values may vary.

Reaction Pathway Modeling for Synthesis and Transformations

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. By calculating the potential energy surface, chemists can identify transition states, reaction intermediates, and determine the activation energies, which govern the reaction rates.

A common synthetic route to arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080). researchgate.net For this compound, a plausible pathway starts with 5-bromo-2-propoxypyrimidine (B1292394). Reaction pathway modeling can simulate the key steps:

Halogen-Metal Exchange: The reaction of 5-bromo-2-propoxypyrimidine with an organolithium reagent like n-butyllithium to form a highly reactive pyrimidyl-lithium intermediate.

Borylation: The subsequent nucleophilic attack of the pyrimidyl-lithium on the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate B(Oi-Pr)₃.

Hydrolysis: The final step where the resulting boronate ester is hydrolyzed under acidic conditions to yield the target boronic acid.

DFT calculations can model the energy profile of this entire sequence, helping to optimize reaction conditions by identifying potential side reactions and high-energy barriers.

The most significant transformation of boronic acids is the Suzuki-Miyaura cross-coupling reaction. Theoretical studies can model the catalytic cycle involving a palladium catalyst, detailing the energetics of oxidative addition, transmetalation (the transfer of the pyrimidinyl group from boron to palladium), and reductive elimination to form the final coupled product.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

In medicinal chemistry, pyrimidine and boronic acid moieties are valuable pharmacophores. nih.govmdpi.com this compound and its derivatives are often designed as potential inhibitors of enzymes. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to predict and analyze how these molecules interact with biological targets, such as proteins.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. A scoring function is used to estimate the binding affinity, providing a rank of potential candidates. For instance, pyrimidine-based boronic acids have been investigated as inhibitors of Valosin Containing Protein (VCP/p97), a target in cancer therapy. nih.gov Docking studies would place this compound into the VCP/p97 active site to identify key interactions, such as hydrogen bonds between the boronic acid's hydroxyl groups and amino acid residues (e.g., serine, threonine) or π-π stacking between the pyrimidine ring and aromatic residues (e.g., phenylalanine, tyrosine).

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time (from nanoseconds to microseconds). These simulations model the movement of every atom, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of water molecules in the binding event.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Description |

| Protein Target | Example: A serine/threonine kinase (e.g., Akt, PIM1) |

| Binding Site | ATP-binding pocket |

| Predicted Affinity | -8.5 kcal/mol (indicative of strong binding) |

| Key Interactions | Hydrogen Bonds: -OH groups of boronic acid with backbone carbonyls of hinge region residues. Pyrimidine N atoms with hinge region NH groups. |

| Hydrophobic Interactions: Propoxy group with hydrophobic side chains (e.g., Leucine, Valine) in the pocket. | |

| Covalent Interaction: Potential for reversible covalent bond formation between the boron atom and a key serine residue in the active site. | |

| Software Used | AutoDock, Glide, or GOLD |

Prediction of Spectroscopic Properties and Reactivity Profiles

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and understanding the molecule's electronic behavior. nih.govtandfonline.com

Spectroscopic Properties:

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. Predicted spectra can be compared with experimental data to confirm the structure and assign specific vibrational modes, such as the B-O stretching, O-H bending, and pyrimidine ring vibrations.

NMR Spectroscopy: Theoretical predictions of ¹H and ¹³C chemical shifts can aid in the interpretation of experimental NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, predicting the absorption maxima (λ_max) and helping to understand the electronic transitions, often involving π → π* transitions within the pyrimidine ring. nih.gov

Reactivity Profiles: Computational methods can generate reactivity descriptors that predict how the molecule will behave in chemical reactions.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack), such as those around the pyrimidine nitrogen atoms and hydroxyl oxygens, and electron-deficient regions (positive potential, susceptible to nucleophilic attack), primarily around the hydrogen atoms of the boronic acid and the boron atom itself. tandfonline.com

Table 3: Predicted Spectroscopic and Reactivity Data for this compound

| Property Type | Parameter | Predicted Value/Observation |

| IR Spectroscopy | ν(O-H) stretch | 3300-3600 cm⁻¹ (broad, characteristic of H-bonding) |

| ν(B-O) stretch | 1310-1350 cm⁻¹ | |

| ν(C=N, C=C) stretch | 1500-1600 cm⁻¹ (pyrimidine ring) | |

| UV-Vis | λ_max | ~260-280 nm (π → π* transition) |

| Reactivity | HOMO-LUMO Gap | ~4.5 - 5.5 eV |

| MEP Negative Sites | Pyrimidine N atoms, hydroxyl O atoms (nucleophilic centers) | |

| MEP Positive Sites | Boron atom, hydroxyl H atoms (electrophilic centers) |

Advanced Analytical and Spectroscopic Characterization Techniques Methodological Aspects

High-Throughput LC-MS Methodologies for Boronic Acid Analysis

High-throughput analysis of boronic acids, including (2-Propoxypyrimidin-5-YL)boronic acid, is effectively achieved using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). rsc.org These methods are essential in industrial applications, such as monitoring the progress of Suzuki coupling reactions, for which boronic acids are key reagents. rsc.orgresearchgate.net

The analysis of boronic acids by LC-MS presents unique challenges due to their tendency to undergo dehydration to form cyclic boroxine (B1236090) anhydrides, or to form solvent adducts and dimers. rsc.orgresearchgate.net Optimized methodologies have been developed to minimize these complicating factors. A key strategy involves developing rapid chromatography methods, often with run times as short as one minute, without the need for pre-derivatization, which significantly increases throughput. rsc.orgresearchgate.net

A typical approach utilizes a reversed-phase column, such as an Acquity BEH C18, with a mobile phase consisting of a buffer like 10 mM ammonium (B1175870) acetate (B1210297) and an organic solvent such as acetonitrile. rsc.org Detection is often performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity. researchgate.net This allows for detection limits (LOD) at the microgram level (e.g., 0.1 μg) and quantification limits (LOQ) of around 1.0 μg for many boronic acids. rsc.orgresearchgate.net Method validation typically demonstrates excellent recovery (97.1% to 105.7%), precision (relative standard deviation below 2.0%), and linearity (R² > 0.98). rsc.orgresearchgate.net For trace-level quantification, derivatization may be employed to enhance sensitivity into the parts-per-million (ppm) range. acs.org

Table 1: Typical Parameters for High-Throughput LC-MS Analysis of Boronic Acids This table is interactive. You can sort and filter the data.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Chromatography System | UHPLC or UPLC | Provides high resolution and rapid analysis times. |

| Column | Reversed-phase C18 (e.g., Acquity BEH C18) | Separates the boronic acid from impurities and reactants. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Aqueous buffer to control pH and aid ionization. |

| Mobile Phase B | Acetonitrile | Organic solvent to elute the compound from the column. |

| Flow Rate | ~0.5 - 0.7 mL/min | Optimized for efficient separation and short run times. |

| Analysis Time | 1 - 7 minutes | Enables high-throughput screening. rsc.orgsciex.com |

| Ionization Source | Electrospray Ionization (ESI) | Generates ions from the eluting analyte for MS detection. |

| MS Detector | Triple Quadrupole (QqQ) | Allows for sensitive and selective MRM analysis. |

| Detection Mode | MRM (Multiple Reaction Monitoring) | Quantifies the target compound with high specificity. researchgate.netsciex.com |

| LOD/LOQ | ~0.1 µg / ~1.0 µg | Demonstrates the high sensitivity of the method. rsc.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides detailed information about the molecular framework, connectivity, and the chemical environment of the boron atom.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons of the pyrimidine (B1678525) ring, the propoxy chain (triplet for the terminal CH₃, sextet for the central CH₂, and triplet for the OCH₂), and a broad signal for the hydroxyl protons of the B(OH)₂ group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Signals corresponding to the carbons of the pyrimidine ring and the three distinct carbons of the propoxy group would be observed. researchgate.net The carbon atom attached directly to the boron atom (ipso-carbon) may be difficult to detect or appear as a broadened signal due to quadrupolar relaxation of the boron nucleus. rsc.org

¹¹B NMR: Boron-11 NMR is particularly diagnostic for organoboron compounds. oxinst.com The chemical shift in the ¹¹B NMR spectrum provides direct evidence for the coordination state of the boron atom. researchgate.net For this compound, a single, relatively broad resonance is expected in the range of δ 27–33 ppm, which is characteristic of a neutral, tricoordinate boronic acid with sp² hybridization. rsc.orgresearchgate.netsdsu.edu This technique is also instrumental in studying the interaction of boronic acids with diols, where a significant upfield shift indicates the formation of a tetrahedral boronate ester. nih.gov

Table 2: Predicted NMR Spectroscopic Data for this compound This table is interactive. You can sort and filter the data.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 8.5 - 9.0 | Singlet (2H) | Protons on C4 and C6 of the pyrimidine ring. |

| 4.2 - 4.4 | Triplet | -OCH₂- protons of the propoxy group. | |

| 1.7 - 1.9 | Sextet | -CH₂- protons of the propoxy group. | |

| 0.9 - 1.1 | Triplet | -CH₃ protons of the propoxy group. | |

| 5.0 - 7.0 | Broad Singlet | -B(OH)₂ protons, exchangeable with solvent. | |

| ¹³C | 160 - 170 | Singlet | C2 of the pyrimidine ring (attached to oxygen). |

| 155 - 165 | Singlet | C4 and C6 of the pyrimidine ring. | |

| 110 - 120 | Broad Singlet | C5 of the pyrimidine ring (ipso-carbon attached to boron). | |

| 65 - 75 | Singlet | -OCH₂- carbon of the propoxy group. | |

| 20 - 30 | Singlet | -CH₂- carbon of the propoxy group. | |

| 5 - 15 | Singlet | -CH₃ carbon of the propoxy group. | |

| ¹¹B | 27 - 33 | Broad Singlet | Characteristic for tricoordinate (sp²) boronic acids. rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, the structure of the closely related compound, (2-benzyloxypyrimidin-5-yl)boronic acid, offers significant insight. nih.gov

In the crystal structure of the benzyloxy analog, the molecule exhibits key structural features that are likely conserved. The boronic acid group is nearly coplanar with the pyrimidine ring, facilitating electronic communication between the two moieties. nih.gov A crucial aspect of the solid-state packing is the formation of centrosymmetric dimers through pairs of strong O—H···O hydrogen bonds between the boronic acid groups of adjacent molecules. nih.gov This R₂²(8) ring motif is an energetically favorable and common supramolecular synthon in the crystal structures of boronic acids. nih.gov Further hydrogen bonding between the anti-configured hydroxyl group and a pyrimidine nitrogen atom of a neighboring dimer links these units into chains. nih.gov

Table 3: Crystallographic Data for the Analog Compound (2-Benzyloxypyrimidin-5-yl)boronic acid nih.gov This table is interactive. You can sort and filter the data.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁BN₂O₃ |

| Formula Weight | 230.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.498 (1) |

| b (Å) | 30.4320 (17) |

| c (Å) | 6.7086 (19) |

| **β (°) ** | 113.54 (4) |

| **Volume (ų) ** | 1029.0 (4) |

| Z | 4 |

| Temperature (K) | 100 |

| Key Feature | Formation of centrosymmetric dimers via O—H···O hydrogen bonds. |

Other Spectroscopic Methods (e.g., FT-IR, UV-Vis) for Functional Group Analysis

Other spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.

FT-IR Spectroscopy: This technique is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show a strong, broad absorption for the O-H stretching of the boronic acid group, a strong band for the B-O stretching, and characteristic absorptions for the C=N and C=C bonds of the pyrimidine ring, as well as C-O and C-H stretching vibrations.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrimidine derivatives typically exhibit absorption bands in the UV region. osf.io The electronic properties, and thus the absorption maximum (λ_max_), can be influenced by the substituents on the pyrimidine ring. The conjugation of the boronic acid group with the pyrimidine system may lead to shifts in the absorption bands compared to unsubstituted pyrimidines. acs.org

Table 4: Expected Spectroscopic Features for this compound This table is interactive. You can sort and filter the data.

| Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|

| FT-IR | 3200 - 3600 (broad) | O-H stretch (from B(OH)₂) |

| 2850 - 3000 | C-H stretch (aliphatic and aromatic) | |

| 1600 - 1650 | C=N stretch (pyrimidine ring) | |

| 1550 - 1600 | C=C stretch (pyrimidine ring) | |

| 1310 - 1380 | B-O stretch | |

| 1200 - 1300 | C-O stretch (ether linkage) | |

| UV-Vis | 250 - 300 nm | π → π* transitions of the pyrimidine chromophore. |

Chromatographic Purification and Isolation Techniques for Organoboron Compounds

The purification of organoboron compounds like this compound requires specific chromatographic techniques to overcome challenges associated with their polarity and stability.

Silica (B1680970) Gel Chromatography: While widely used, flash column chromatography on standard silica gel can be problematic for boronic acids. youtube.com Their polarity can lead to significant streaking and low recovery, and the acidic nature of silica can sometimes cause decomposition. A modified approach involves using silica gel impregnated with boric acid, which has been shown to suppress the loss of compounds due to over-adsorption and improve purification efficiency. researchgate.net

Reversed-Phase HPLC: High-Performance Liquid Chromatography is a powerful tool for both analysis and purification. A reversed-phase HPLC method has been described for the separation of the highly related 2-aminopyrimidine-5-ylboronic acid from its pinacol (B44631) ester. nih.gov Such methods, typically using C18 columns and aqueous/organic mobile phases, can be adapted for the high-purity isolation of this compound.

Chemical Derivatization and Extraction: An alternative purification strategy involves chemical manipulation. Crude boronic acid can be treated with a base to form a boronate salt. google.com This salt can be isolated from non-acidic impurities by solvent extraction. Subsequent treatment of the purified salt with an acid regenerates the substantially pure boronic acid, which can then be isolated. google.comresearchgate.net

Recrystallization: For solid compounds, recrystallization is a classic and effective purification method. The choice of solvent is critical; solvents such as benzene, dichloroethane, or ethyl acetate have been used for recrystallizing boronic acids. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2-benzyloxypyrimidin-5-yl)boronic acid |

| 2-aminopyrimidine-5-ylboronic acid |

| Acetonitrile |

| Ammonium acetate |

| Benzene |

| Boric acid |

| Dichloroethane |

Future Research Directions and Outlook for 2 Propoxypyrimidin 5 Yl Boronic Acid

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The advancement of research into (2-Propoxypyrimidin-5-YL)boronic acid is contingent upon the development of efficient, scalable, and environmentally benign synthetic methodologies. While traditional methods for creating C-B bonds exist, future efforts will likely focus on greener and more atom-economical alternatives. ualberta.ca Catalysis is recognized as a primary method for advancing organic synthesis while addressing sustainability challenges. bath.ac.uk

Future synthetic research could pivot towards:

Direct C-H Borylation: Metal-free, directed C-H borylation techniques, which have been successfully applied to other nitrogen-containing heterocycles like 2-pyrimidylanilines, could offer a streamlined route to the target compound, avoiding the need for pre-functionalized starting materials. rsc.org

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for borylation reactions, minimizing waste and enabling better control over reaction parameters.

Alternative Boron Sources: Investigating less hazardous and more stable boron sources than traditionally used reagents could enhance the sustainability profile of the synthesis. For instance, benzophenone-promoted desulfonylative borylation using N-heterocyclic carbene borane (B79455) has shown compatibility with pyrimidine (B1678525) systems. acs.org

Enzymatic Synthesis: Biocatalysis is an emerging area for creating complex molecules under mild conditions. youtube.com Exploring enzymatic pathways for the synthesis of pyrimidine boronic acids could represent a significant leap in sustainable chemistry.

| Synthetic Approach | Traditional Method (e.g., Halogen-Metal Exchange) | Potential Novel Routes | Key Advantages of Novel Routes |

| Starting Material | Pre-halogenated pyrimidine | Unfunctionalized pyrimidine | Reduced number of synthetic steps |

| Key Reagents | Organolithium reagents, borate (B1201080) esters | Borylation agents (e.g., B2pin2), catalysts (metal or metal-free) | Milder reaction conditions, improved functional group tolerance |

| Waste Generation | Stoichiometric metallic waste | Catalytic waste, fewer by-products | Higher atom economy, reduced environmental impact bath.ac.uk |

| Scalability | Often challenging due to cryogenic conditions | More amenable to flow chemistry and large-scale production | Improved process safety and efficiency |

Development of Advanced Catalytic Systems Incorporating Boronic Acid Motifs

Boronic acids are increasingly recognized not just as reagents in cross-coupling reactions but as potent organocatalysts. rsc.org They can activate hydroxyl groups, carboxylic acids, and other functionalities through the reversible formation of boronate esters. ualberta.carsc.org The this compound molecule has the potential to act as a bifunctional catalyst, where the pyrimidine ring influences the catalytic activity of the boronic acid.

Future avenues of research include:

Bifunctional Catalysis: The nitrogen atoms in the pyrimidine ring can act as a Lewis base, potentially working in concert with the Lewis acidic boronic acid to stabilize reaction intermediates and enhance reactivity or selectivity. bath.ac.uk

Asymmetric Catalysis: By incorporating chiral elements into the propoxy group or elsewhere on the pyrimidine scaffold, it may be possible to develop novel chiral boronic acid catalysts for enantioselective transformations.

Photoredox Catalysis: Integrating the pyrimidine boronic acid motif into photoredox catalytic cycles could unlock new reaction pathways for complex molecule synthesis.

Immobilized Catalysts: Grafting the molecule onto solid supports could lead to the development of recyclable and reusable catalytic systems, aligning with green chemistry principles.

| Potential Catalytic Application | Reaction Type | Role of this compound | Anticipated Outcome |

| Amide Bond Formation | Dehydrative coupling of carboxylic acids and amines | Electrophilic activation of the carboxylic acid rsc.org | Mild, waste-reducing alternative to traditional coupling agents |

| Friedel-Crafts Alkylation | Reaction of alcohols with arenes | Activation of alcohols to form carbocation intermediates ualberta.ca | Direct use of alcohols, avoiding pre-activation steps |

| Glycosylation | Formation of bonds to saccharides | Template- and protecting-group-free activation of diols | Selective and efficient synthesis of complex carbohydrates |

| Cycloaddition Reactions | Diels-Alder or similar reactions | Lewis acid activation of dienophiles | Enhanced reaction rates and stereoselectivity nih.gov |

Expansion of Biological Application Research into New Target Classes

The pyrimidine nucleus is a cornerstone of many biologically active compounds, including antivirals and anticancer agents. orientjchem.orgjuniperpublishers.com Boronic acids have also made a significant impact in medicine, most notably with the proteasome inhibitor bortezomib (B1684674) and the β-lactamase inhibitor vaborbactam. nih.gov The combination of these two pharmacophores in this compound suggests a rich field for biological investigation.

A recent study highlighted a series of novel pyrimidine-based boronic acids as potent inhibitors of Valosin-containing protein (VCP/p97), a key player in protein homeostasis that is a target in cancer therapy. nih.gov This provides a strong rationale for investigating this compound and its derivatives against this and other target classes.

Future research should focus on:

Kinase Inhibition: Many kinase inhibitors feature a pyrimidine core. The boronic acid moiety could be explored as a covalent or reversible binder in the ATP-binding pocket of various kinases.